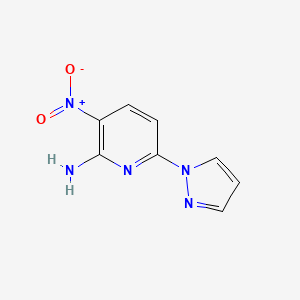

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine

説明

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 3, an amine group at position 2, and a pyrazole ring at position 6. Its molecular formula is C₇H₆N₆O₂, with a molecular weight of 218.17 g/mol. This compound has been explored in medicinal chemistry and materials science due to its versatile structure .

特性

分子式 |

C8H7N5O2 |

|---|---|

分子量 |

205.17 g/mol |

IUPAC名 |

3-nitro-6-pyrazol-1-ylpyridin-2-amine |

InChI |

InChI=1S/C8H7N5O2/c9-8-6(13(14)15)2-3-7(11-8)12-5-1-4-10-12/h1-5H,(H2,9,11) |

InChIキー |

JSWDIUNRVOQUJL-UHFFFAOYSA-N |

正規SMILES |

C1=CN(N=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Formation of Pyrazole Ring: The nitrated pyridine is then reacted with hydrazine or its derivatives to form the pyrazole ring. This step often requires a catalyst and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-amino-6-(1H-pyrazol-1-yl)pyridin-2-amine.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

3-ニトロ-6-(1H-ピラゾール-1-イル)ピリジン-2-アミンは、科学研究においていくつかの応用があります。

医薬品化学: それは、特に中枢神経系における酵素や受容体を標的とする新しい薬物の開発のための足場として使用されます。

材料科学: この化合物は、有機半導体やその他の先進材料の開発における潜在的な用途について調査されています。

有機合成: これは、より複雑な複素環式化合物の合成における中間体として役立ちます。

作用機序

3-ニトロ-6-(1H-ピラゾール-1-イル)ピリジン-2-アミンの作用機序は、特定の用途によって異なります。

酵素阻害: 医薬品化学において、それは特定の酵素の阻害剤として作用し、その活性部位に結合し、基質のアクセスを阻止することができます。

受容体調節: それは、受容体部位に結合し、そのコンホメーションと機能を変化させることで、受容体活性を調節することができます。

類似の化合物:

3-ニトロ-1H-ピラゾール: 構造は似ていますが、ピリジン環がありません。

6-アミノ-3-ニトロピリジン: 構造は似ていますが、ピラゾール環がありません。

独自性: 3-ニトロ-6-(1H-ピラゾール-1-イル)ピリジン-2-アミンは、ピリジン足場上にニトロ基とピラゾール環の両方が存在するためユニークであり、明確な化学的および生物学的特性を付与しています。

この包括的な概要は、3-ニトロ-6-(1H-ピラゾール-1-イル)ピリジン-2-アミンの合成、反応、用途、作用機序、および類似の化合物との比較を網羅し、詳細な理解を提供します。

類似化合物との比較

Structural and Functional Group Analysis

The structural uniqueness of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine lies in its substitution pattern. Below is a comparison with analogous pyridine derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at position 3 is common across all compounds, but substituents at position 6 vary. Piperidine (24c) and dimethylamine (24d) are electron-donating, while trifluoroethoxy (24e) and pyrazole are electron-withdrawing. This affects electronic density and reactivity.

Physicochemical Properties

- Solubility : The pyrazole group in the target compound may enhance solubility in polar solvents compared to 24c (piperidine) or 24e (trifluoroethoxy), which have hydrophobic moieties.

- Stability : The discontinued status of the target compound contrasts with the commercial availability of derivatives like 3-Nitro-6-(p-tolyl)pyridin-2-amine , suggesting stability issues or synthesis challenges unique to the pyrazole substituent.

生物活性

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a pyridine derivative characterized by the presence of both a nitro group and a pyrazole ring. This unique structure contributes to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has been investigated for its potential as an anticancer agent and antimicrobial compound , showcasing a variety of mechanisms that underline its efficacy.

Structural Characteristics

The structural formula of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine can be summarized as follows:

This compound features:

- A nitro group at the 3-position.

- A pyrazole ring at the 6-position of the pyridine structure.

These components are essential for its interaction with biological targets, enhancing its potential therapeutic applications.

Research indicates that the biological activity of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is mediated through several mechanisms, including:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role as a potential anticancer agent.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Modulation of Biological Pathways : Its ability to interact with multiple biological pathways positions it as a valuable compound in drug development and disease mechanism research.

Anticancer Activity

A variety of studies have examined the anticancer potential of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine. Below is a summary table of significant findings:

These studies highlight the compound's potential in targeting various types of cancer, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Activity

While specific quantitative data on antimicrobial activity is less prevalent, initial findings suggest that 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine exhibits promising interactions with bacterial and fungal strains, warranting further investigation into its spectrum of activity.

Case Studies

Several case studies illustrate the application and effectiveness of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine in preclinical settings:

- Study on Cancer Cell Lines : In a comparative study involving multiple pyrazole derivatives, 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine was found to outperform several analogs in terms of cytotoxicity against MCF7 and NCI-H460 cell lines, indicating its superior anticancer properties.

- Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells, revealing that it activates specific signaling pathways associated with programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。